

Spectroscopic Profile of 3,7-Dimethyloct-7-enal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,7-Dimethyloct-7-enal

Cat. No.: B086501

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the unsaturated aldehyde, **3,7-Dimethyloct-7-enal**. Due to the limited availability of experimentally derived spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopy and data from structurally similar molecules. This information is intended to serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **3,7-Dimethyloct-7-enal**. These values are derived from typical ranges for similar functional groups and structural motifs.

Table 1: Predicted ^1H NMR Spectroscopic Data for **3,7-Dimethyloct-7-enal** (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.75	Triplet (t)	1H	H-1 (Aldehyde)
~4.70	Singlet (s)	1H	H-8a (Vinyl)
~4.65	Singlet (s)	1H	H-8b (Vinyl)
~2.40	Multiplet (m)	2H	H-2
~2.00	Multiplet (m)	1H	H-3
~1.70	Singlet (s)	3H	H-9 (Methyl on C7)
~1.40 - 1.20	Multiplet (m)	4H	H-4, H-5
~1.15	Multiplet (m)	1H	H-6
~0.95	Doublet (d)	3H	H-10 (Methyl on C3)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **3,7-Dimethyloct-7-enal** (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Carbon Assignment
~202	C-1 (Aldehyde Carbonyl)
~145	C-7 (Quaternary Alkene)
~110	C-8 (Terminal Alkene)
~52	C-2
~38	C-4
~36	C-6
~30	C-3
~22	C-9
~20	C-5
~19	C-10

Table 3: Predicted Infrared (IR) Spectroscopy Data for **3,7-Dimethyloct-7-enal** (Neat)

Wavenumber (cm ⁻¹)	Intensity	Vibration
~2960-2850	Strong	C-H Stretch (Alkyl)
~2820, ~2720	Medium	C-H Stretch (Aldehyde)
~1725	Strong	C=O Stretch (Aldehyde)
~1645	Medium	C=C Stretch (Alkene)
~890	Strong	=C-H Bend (Out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data for **3,7-Dimethyloct-7-enal** (Electron Ionization)

m/z	Predicted Assignment
154	[M] ⁺ (Molecular Ion)
139	[M - CH ₃] ⁺
111	[M - C ₃ H ₇] ⁺ (Loss of isopropyl)
95	
81	
69	
55	
41	[C ₃ H ₅] ⁺
29	[CHO] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a volatile liquid aldehyde such as **3,7-Dimethyloct-7-enal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **3,7-Dimethyloct-7-enal** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
 - The CDCl_3 should contain tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube to prevent evaporation.
- ^1H NMR Spectroscopy:
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
 - Acquisition time: 2-4 seconds.
 - Spectral width: 0-12 ppm.
- ^{13}C NMR Spectroscopy:
 - Instrument: A 100 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse sequence: Proton-decoupled experiment.
 - Number of scans: 1024 or more, depending on sample concentration.

- Relaxation delay: 2 seconds.
- Spectral width: 0-220 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place one to two drops of neat **3,7-Dimethyloct-7-enal** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top to create a thin liquid film between the plates.
 - Ensure there are no air bubbles trapped in the film.
- Data Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer.
 - Parameters:
 - Scan range: 4000-400 cm^{-1} .
 - Number of scans: 16-32.
 - Resolution: 4 cm^{-1} .
 - A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.

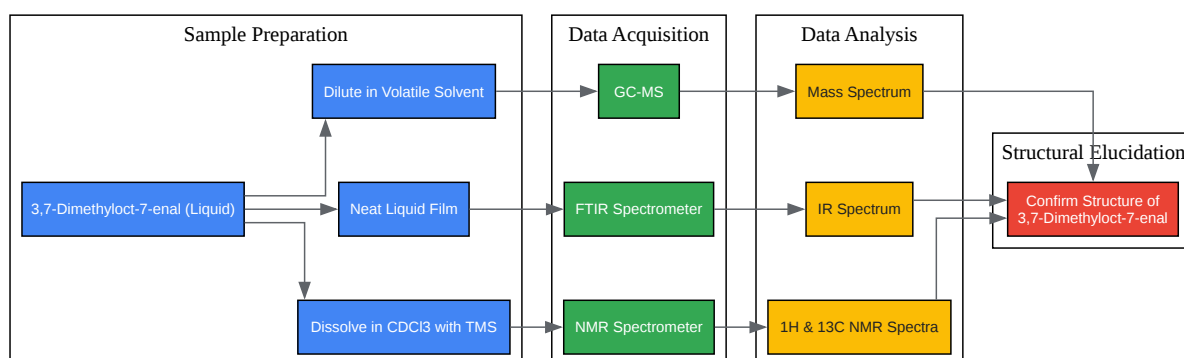
Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
 - Sample Preparation: Prepare a dilute solution of **3,7-Dimethyloct-7-enal** in a volatile solvent (e.g., dichloromethane or hexane).

- GC Conditions:
 - Injector: Split/splitless, operated in split mode.
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven temperature program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation from any impurities.
 - Carrier gas: Helium.
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analysis:
 - Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass range: Scan from m/z 20 to 200.

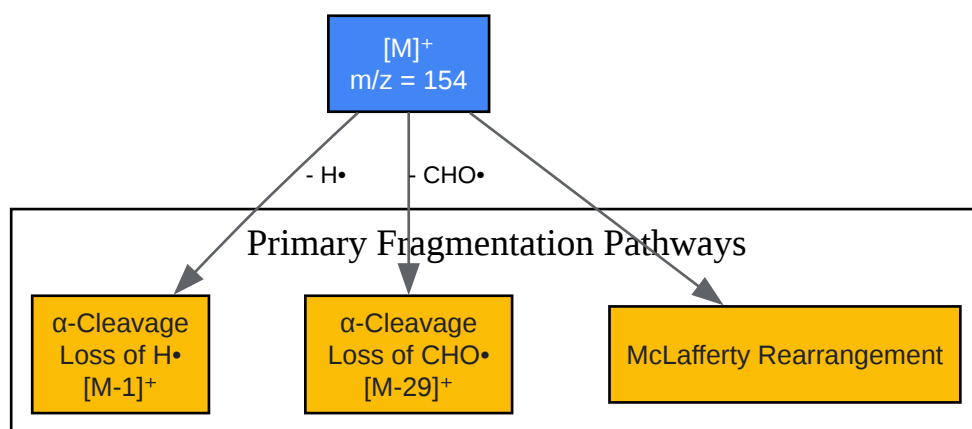
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **3,7-Dimethyloct-7-enal**.



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Caption: Workflow for Spectroscopic Analysis of **3,7-Dimethyloct-7-enal**.



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Caption: Key Fragmentation Pathways in Mass Spectrometry.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com